![molecular formula C11H6F3NO4 B12877286 3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)
3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a benzo[d]oxazole ring, which is further connected to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Acrylic Acid Moiety: This can be done through various coupling reactions, such as Heck or Suzuki coupling, under palladium-catalyzed conditions.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzo[d]oxazole-2-carboxylic acid derivatives, while reduction can produce 3-(4-(trifluoromethoxy)benzo[d]oxazol-2-yl)propanoic acid.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the benzo[d]oxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
- 2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetic acid
- 8-(Benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde
Comparison: Compared to similar compounds, 3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid is unique due to the presence of the acrylic acid moiety, which can participate in additional chemical reactions and provide distinct biological activities. The trifluoromethoxy group also enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H6F3NO4 |
|---|---|
Peso molecular |
273.16 g/mol |
Nombre IUPAC |
(E)-3-[4-(trifluoromethoxy)-1,3-benzoxazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)19-7-3-1-2-6-10(7)15-8(18-6)4-5-9(16)17/h1-5H,(H,16,17)/b5-4+ |
Clave InChI |
XANCICPPKCUORY-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)/C=C/C(=O)O |
SMILES canónico |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



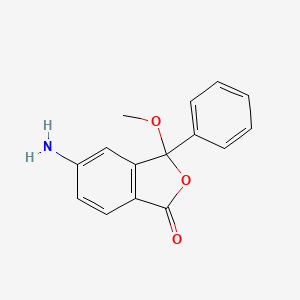
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)

![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)

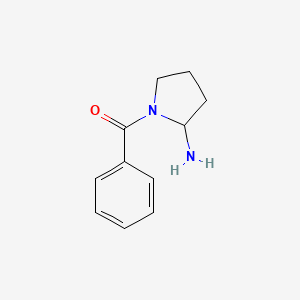
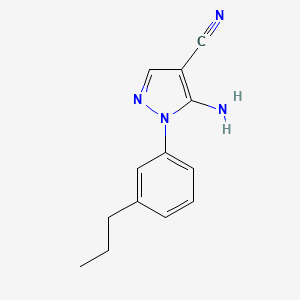
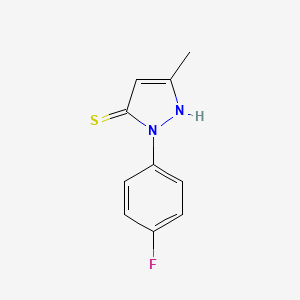
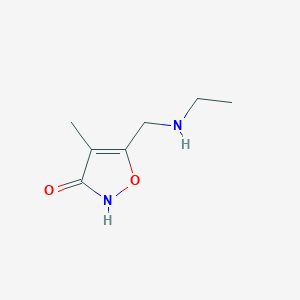

![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)
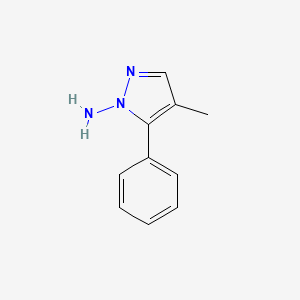
![(2S)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyacetonitrile](/img/structure/B12877305.png)
